[2-Oxo-2-(propylamino)ethoxy]acetic acid
Description
[2-Oxo-2-(propylamino)ethoxy]acetic acid is a carboxylic acid derivative characterized by a propylamino group linked via a 2-oxoethoxy bridge to an acetic acid moiety. Its IUPAC name reflects the substitution pattern: the propylamine group is attached to the carbonyl carbon of the ethoxy chain, which is further connected to the acetic acid backbone. This compound serves as a versatile scaffold in organic synthesis, particularly in pharmaceutical and materials science applications, due to its hydrogen-bonding capacity and modifiable functional groups.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-[2-oxo-2-(propylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-3-8-6(9)4-12-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
FHUZUGQGBQSPCF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COCC(=O)O |
Canonical SMILES |
CCCNC(=O)COCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between [2-Oxo-2-(propylamino)ethoxy]acetic acid and its analogs:
Physicochemical Properties
- Branching Effects : The isopropyl analog (CAS 29262-57-5) exhibits lower melting points and higher solubility in organic solvents compared to the linear propyl variant due to reduced crystallinity .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and stability, while ester derivatives (e.g., ethyl ester in ) enhance lipophilicity .
- Hydrogen Bonding : The parent compound and its benzoic acid analogs () form extensive O–H⋯O and C–H⋯O networks in the solid state, influencing crystallization behavior and solubility .
Research Findings and Functional Insights
- Biological Activity : Thiazole derivatives () demonstrate moderate yields (44%) in synthesis but significant bioactivity, highlighting the importance of aromatic substituents in drug discovery .
- Regulatory Compliance : Complex derivatives (e.g., ) adhere to USP/EMA standards, underscoring their utility as reference compounds in quality control .
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